molecular formula C11H12F3NO2 B14085338 [(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol

[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol

Cat. No.: B14085338
M. Wt: 247.21 g/mol
InChI Key: RCGLCODIOKCBAH-VHSXEESVSA-N
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Description

[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol is a chiral compound that features a trifluoromethyl group, a phenyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol typically involves the reaction of a suitable oxazolidine precursor with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazolidines.

Scientific Research Applications

[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a chiral auxiliary in asymmetric synthesis.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol can be compared with other similar compounds, such as:

    [(2R,4R)-4-phenyl-2-(difluoromethyl)-1,3-oxazolidin-2-yl]methanol: Lacks one fluorine atom, which may affect its reactivity and biological activity.

    [(2R,4R)-4-phenyl-2-(methyl)-1,3-oxazolidin-2-yl]methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s lipophilicity, stability, and reactivity.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)10(7-16)15-9(6-17-10)8-4-2-1-3-5-8/h1-5,9,15-16H,6-7H2/t9-,10+/m0/s1

InChI Key

RCGLCODIOKCBAH-VHSXEESVSA-N

Isomeric SMILES

C1[C@H](N[C@@](O1)(CO)C(F)(F)F)C2=CC=CC=C2

Canonical SMILES

C1C(NC(O1)(CO)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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